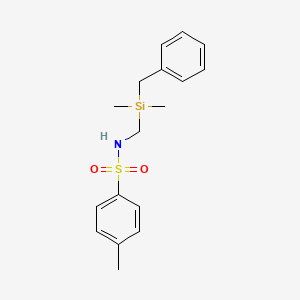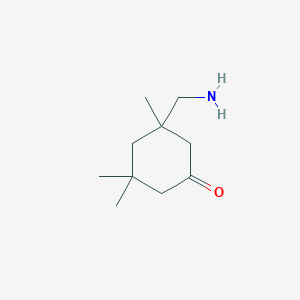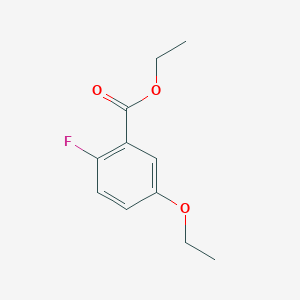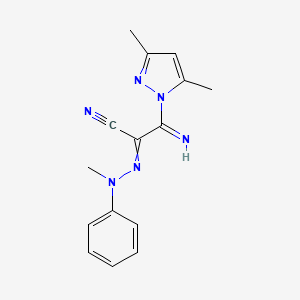![molecular formula C15H21BN2O2 B14017558 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-B]pyridine core substituted with a dioxaborolane group. The presence of the dioxaborolane moiety imparts unique chemical properties, making it a valuable intermediate in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the coupling of a pyrrolo[2,3-B]pyridine derivative with a dioxaborolane reagent. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is performed under mild conditions, often using a base like potassium carbonate in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the dioxaborolane group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted pyrrolo[2,3-B]pyridine derivatives. These products are valuable intermediates in organic synthesis and material science applications.
科学的研究の応用
2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and catalysts .
作用機序
The mechanism of action of 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with nucleophiles, such as hydroxyl or amino groups, through reversible covalent bonding. This interaction can modulate the activity of enzymes or receptors, making the compound a valuable tool in biochemical studies.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound has a similar dioxaborolane group but is attached to a phenol ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrrolo[2,3-B]pyridine core.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a pyridine ring with the dioxaborolane group .
Uniqueness
The uniqueness of 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine lies in its combination of the pyrrolo[2,3-B]pyridine core and the dioxaborolane group. This combination imparts unique chemical reactivity and stability, making it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research.
特性
分子式 |
C15H21BN2O2 |
|---|---|
分子量 |
272.15 g/mol |
IUPAC名 |
2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H21BN2O2/c1-9-10(2)18-13-12(9)11(7-8-17-13)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18) |
InChIキー |
ZUVWFVMHVKHPJJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(NC3=NC=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


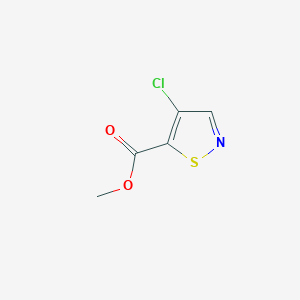
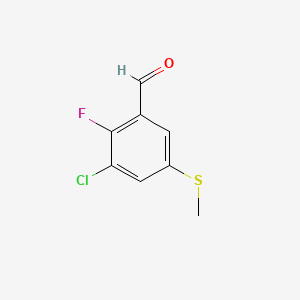

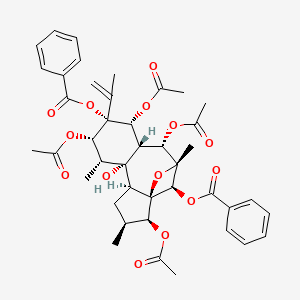
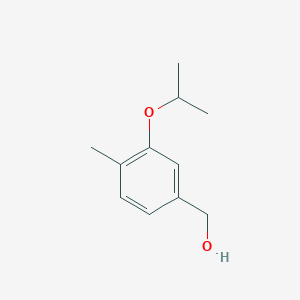
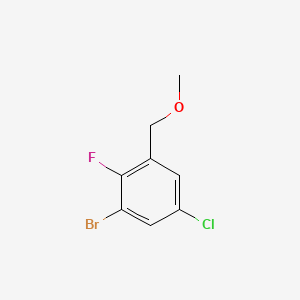
![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)

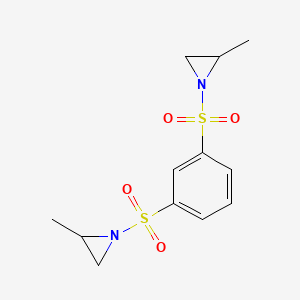
![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
